molecular formula C12H14N2OS B4666679 1-[(5-ethyl-2-thienyl)carbonyl]-3,5-dimethyl-1H-pyrazole

1-[(5-ethyl-2-thienyl)carbonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B4666679
M. Wt: 234.32 g/mol
InChI Key: AYPWNHZSPXMZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-2-thienyl)carbonyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ETC-1922159 and belongs to the class of pyrazoles.

Scientific Research Applications

1-[(5-ethyl-2-thienyl)carbonyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential applications in various fields of scientific research. Some of the applications include:
1. Cancer Research: ETC-1922159 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by targeting the microtubules in the cells, which are essential for cell division.
2. Neurodegenerative Diseases: ETC-1922159 has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It works by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, which are involved in the pathogenesis of these diseases.
3. Antibacterial Activity: ETC-1922159 has been shown to have antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

Studies: Further studies can be conducted to understand the mechanism of action of ETC-1922159 in more detail.
Conclusion:
1-[(5-ethyl-2-thienyl)carbonyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.

Advantages and Limitations for Lab Experiments

ETC-1922159 has various advantages and limitations for lab experiments, including:
Advantages:
1. Selective: ETC-1922159 is selective in its binding to the colchicine site of tubulin, which makes it a valuable tool for studying the role of microtubules in cell growth and division.
2. Potent: ETC-1922159 has been shown to be potent in inhibiting the growth of cancer cells and the aggregation of amyloid beta and alpha-synuclein proteins.
Limitations:
1. Toxicity: ETC-1922159 has been shown to be toxic to some normal cells, which limits its use in certain experiments.
2. Stability: ETC-1922159 is not very stable and requires special storage conditions to maintain its activity.

Future Directions

There are various future directions for the study of 1-[(5-ethyl-2-thienyl)carbonyl]-3,5-dimethyl-1H-pyrazole, including:
1. Development of New Derivatives: Researchers can develop new derivatives of ETC-1922159 with improved stability, selectivity, and potency.
2. Clinical Trials: ETC-1922159 has shown potential in the treatment of cancer and neurodegenerative diseases. Clinical trials can be conducted to further evaluate its efficacy and safety.
3.

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(5-ethylthiophen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-4-10-5-6-11(16-10)12(15)14-9(3)7-8(2)13-14/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPWNHZSPXMZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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